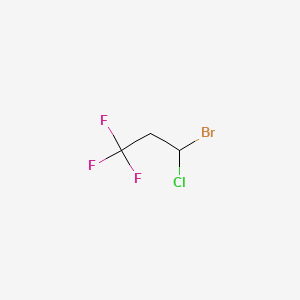

3-Bromo-3-chloro-1,1,1-trifluoropropane

Overview

Description

The compound of interest, 3-Bromo-3-chloro-1,1,1-trifluoropropane, is a halogenated alkane with bromine, chlorine, and fluorine substituents. It is structurally related to various other halogenated compounds that have been studied for their unique chemical and physical properties, as well as their potential applications in synthesis and industry .

Synthesis Analysis

The synthesis of halogenated compounds similar to this compound often involves the treatment of precursor molecules with halogenating agents. For example, carborane anions have been prepared by treating with halogens like ICl, Br2/triflic acid, and I2/triflic acid at elevated temperatures . Similarly, the addition of 1-bromo-1-chloro-2,2,2-trifluoroethane to allylaromatics has been promoted by sodium dithionite, leading to the synthesis of various dienes with a terminal CF3 group .

Molecular Structure Analysis

The molecular structure and conformational compositions of related halogenated alkanes have been determined using techniques such as gas-phase electron diffraction and molecular mechanics calculations. For instance, 1-bromo-3-chloropropane has been found to exist as a mixture of conformers, with the GG (gauche-gauche) conformer being the most stable . These studies provide insights into the steric and electronic effects of halogen substituents on the molecular geometry.

Chemical Reactions Analysis

The chemical reactivity of halogenated alkanes includes photodissociation, where the bond dissociation of C-Br is a primary process, as observed in the photodissociation dynamics of 3-bromo-1,1,1-trifluoro-2-propanol . Additionally, the positive ion chemistry of halothane, a closely related molecule, has been mapped, revealing various ion/molecule reactions and rearrangements upon electron ionization . These studies highlight the complex reaction pathways and the role of non-adiabatic curve crossing in bond dissociation processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated alkanes are influenced by their molecular structure. NMR spectroscopy has been used to investigate compounds like 3-chloro-4-bromo-3,4,4-trifluorobutene-1, providing detailed information on chemical shifts and coupling constants, which are affected by temperature and solvent effects . The photodissociation study of halothane also provides data on the translational energy distributions and recoil anisotropy parameters of the dissociated atoms, which are indicative of the compound's photophysical behavior .

Scientific Research Applications

Versatile Fluorinated Building Block

3-Bromo-1,1,1-trifluoroacetone, a closely related compound, serves as a versatile fluorinated building block. It is utilized in synthesizing various trifluoromethylated heterocycles and aliphatic compounds, such as 1,1,1-trifluoro-1,2-epoxypropane. This demonstrates its potential in forming structurally diverse fluorinated compounds (Lui, Marhold, & Rock, 1998).

Synthesis of Fluorine Compounds

1-Bromo-1-chloro-2,2,2-trifluoroethane, another related chemical, is used for synthesizing numerous fluorine and particularly CF3 group-containing compounds. It is a significant building block for organometallic and free radical reactions, showcasing its utility in fluorine chemistry (Dmowski, 2011).

Applications in NMR Spectroscopy

The compound 3-chloro-4-bromo-3,4,4-trifluorobutene-1, which shares some structural similarities, has been studied using NMR spectroscopy. This research provides insights into the complex interactions of protons and fluorines, which could be relevant for understanding similar compounds (Hinton & Jaques, 1974).

Molecular Association Studies

Studies on 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane) provide insights into intermolecular interactions and the role of fluorine substitution. This research can inform understanding of molecular association in similar fluorinated compounds (Olejniczak, Katrusiak, Metrangolo, & Resnati, 2009).

Atmospheric Pressure Ion Chemistry

The ion chemistry of 1-bromo-1-chloro-2,2,2-trifluoroethane in air plasma has been investigated, revealing the formation of various ions. Such studies could be relevant for understanding the behavior of similar fluorinated compounds under different atmospheric conditions (Marotta, Bosa, Scorrano, & Paradisi, 2005).

Synthesis of Fluorine Compounds via Grignard Reaction

An unusual Grignard reaction using halothane with ketones has been developed, suggesting novel pathways for synthesizing fluorine compounds. This showcases the potential of using similar bromo-chloro-fluoro compounds in innovative synthetic routes (Takagi et al., 1992).

Safety and Hazards

3-Bromo-3-chloro-1,1,1-trifluoropropane is poisonous by inhalation. It emits toxic fumes of chlorine and fluorine when heated to decomposition . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

Mechanism of Action

Target of Action

It’s known that halogenated hydrocarbons like this compound can interact with various biological molecules due to their reactivity .

Mode of Action

It’s known that halogenated hydrocarbons can participate in various chemical reactions due to the presence of reactive halogen atoms .

Biochemical Pathways

It’s known that halogenated hydrocarbons can potentially affect multiple biochemical pathways due to their reactivity .

Pharmacokinetics

It’s known that the compound is a highly reactive halogenated hydrocarbon, which suggests it could be rapidly metabolized and excreted .

Result of Action

It’s known that halogenated hydrocarbons can have various effects at the molecular and cellular level due to their reactivity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-3-chloro-1,1,1-trifluoropropane. For example, the compound’s reactivity suggests that it could be sensitive to factors such as temperature, pH, and the presence of other reactive substances .

properties

IUPAC Name |

3-bromo-3-chloro-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrClF3/c4-2(5)1-3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHORFCCGNBAAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593067 | |

| Record name | 3-Bromo-3-chloro-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

460-66-2 | |

| Record name | 3-Bromo-3-chloro-1,1,1-trifluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-3-chloro-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azaspiro[3.4]octane](/img/structure/B1287972.png)

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)